molecular formula C4H2Cl2N2 B019661 2,4-Dichloropyrimidine CAS No. 3934-20-1

2,4-Dichloropyrimidine

Cat. No. B019661
CAS RN: 3934-20-1
M. Wt: 148.98 g/mol
InChI Key: BTTNYQZNBZNDOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-dichloropyrimidine involves several steps, starting from basic raw materials. For example, one method for synthesizing related compounds involves cyclization, chlorination, and nucleophilic substitution steps starting from methyl 3-aminothiophene-2-carboxylate and urea, achieving a total yield of 42.4% (Zhou et al., 2019). Another route to related pyrimidinyl compounds includes starting from 2,4-dichloropyrimidine and undergoing regioselective Sonogashira coupling, followed by nucleophilic substitution, leading to medicinally important derivatives (Deng & Mani, 2006).

Molecular Structure Analysis

The molecular structure of derivatives of 2,4-dichloropyrimidine has been elucidated using various spectroscopic methods, including X-ray diffraction. These studies reveal the planar nature of the pyrimidine ring and the distribution of substituents, which significantly affect the compound's reactivity and physical properties (Clews & Cochran, 1948). For instance, 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its derivatives form hydrogen-bonded sheets, highlighting the impact of molecular structure on crystal packing (Trilleras et al., 2009).

Chemical Reactions and Properties

2,4-Dichloropyrimidine participates in various chemical reactions, including regioselective substitutions and cross-coupling reactions, making it a versatile intermediate. For example, it undergoes sequential functionalization to yield 4-aryl-5-pyrimidinylimidazoles, highlighting its utility in synthesizing complex organic molecules (Deng & Mani, 2006). The reactivity of 2,4-dichloropyrimidine allows for the synthesis of dissymmetric and symmetrical derivatives, further exemplified by its use in creating bis[4-chloro-2-pyrimidyl] dichalcogenide and unsymmetrical pyrimidyl chalcogen compounds (Bhasin et al., 2011).

Scientific Research Applications

  • Virus Inhibition : Dichloropyrimidines, particularly 2-amino4,6-dichloropyrimidine, have shown effectiveness in inhibiting the growth of various RNA and DNA viruses. They prevent virus particle assembly by acting on structural virus proteins (Colla et al., 1977).

  • Synthesis for Medical Research : A novel synthesis method using [2-14C]2,5-dichloropyrimidine from [14C]urea has been developed for hepatocyte transport studies, protein covalent binding, and metabolic profiling, offering a radiochemically pure yield (Tran et al., 2011).

  • Chemical Synthesis Applications : The one-pot double Suzuki coupling of 2,4-dichloropyrimidine facilitates the efficient synthesis of diarylated pyrimidines. This process is more reactive in alcoholic solvent mixtures compared to polar aprotic solvents (Anderson & Handy, 2010).

  • Infectious Disease Chemotherapy : 2,4-diaminopyrimidines and their analogues, closely related to 2,4-dichloropyrimidine, show significant potential in infectious disease chemotherapy, especially in understanding their molecular activity and treatment of neoplastic diseases (Roth & Cheng, 1982).

  • Production of Medicinally Important Compounds : A concise synthetic route using 2,4-dichloropyrimidine enables the efficient production of 4-aryl-5-pyrimidinylimidazoles, which are important in medicinal applications (Deng & Mani, 2006).

  • Dissymmetric Pyrido Pyrimidines Synthesis : Dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines can be synthesized using regioselective cross-coupling reactions, opening new pathways for synthesizing bis-functionalized pyrimidine series (Tikad et al., 2007).

  • Synthesis of Multinucleate Pyrimidine Chalcogen Derivatives : A novel class of multinucleate pyrimidine chalcogen derivatives has been synthesized by substituting chlorine at the C-2 position of 2,4-dichloropyrimidine with nucleophilic dichalcogenide anion E22 (E = S, Se, Te) (Bhasin et al., 2011).

  • Synthesis of Pyrimidine-based Macrostructures : Macrostructures derived from dichloropyrimidines, such as porphyrinoids, dendrimers, and heteracalix[n]arenes, are used in applications like dendritic oxidation catalysts (Maes & Dehaen, 2008).

  • Structural Studies : The structures of dichloropyrimidines, including 2-amino-4,6-dichloropyrimidine, help in understanding the planar nature of six-membered rings in pyrimidines, crucial for studying van der Waals forces and hydrogen bonds in molecular structures (Clews & Cochran, 1948).

  • Selective Chemical Reactions : Lewis acids can be used to selectively induce the addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, influencing the ratio of isomers (Richter et al., 2013).

  • Regioselective Amination : Regioselective 2-amination of polychloropyrimidines, including 2,4-dichloropyrimidine, can be achieved under both catalytic and noncatalytic conditions, yielding various arylated derivatives (Smith & Buchwald, 2016).

Safety And Hazards

2,4-Dichloropyrimidine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 2,4-Dichloropyrimidine research involve its use in various chemical reactions. Its highly regioselective S N Ar amination with weakly nucleophilic amines has been found to be practical and environmentally friendly . This strategy facilitates the synthesis of various aminopyrimidines in a regio- and chemoselective manner . This approach has been successfully used for the amination of various activated N-heteroaromatic substrates .

properties

IUPAC Name

2,4-dichloropyrimidine
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InChI

InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BTTNYQZNBZNDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)Cl
Source PubChem
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Molecular Formula

C4H2Cl2N2
Record name 2,4-dichloropyrimidine
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DSSTOX Substance ID

DTXSID9049293
Record name 2,4-Dichloropyrimidine
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Molecular Weight

148.98 g/mol
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Product Name

2,4-Dichloropyrimidine

CAS RN

3934-20-1
Record name 2,4-Dichloropyrimidine
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Record name 2,6-Dichloropyrimidine
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Record name 2,4-Dichloropyrimidine
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Record name Pyrimidine, 2,4-dichloro-
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Record name 2,6-DICHLOROPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,410
Citations
X Deng, NS Mani - Organic Letters, 2006 - ACS Publications
Starting from 2,4-dichloropyrimidine, a concise synthetic route to medicinally important 4-aryl-5-pyrimidinylimidazoles is described. Sequential substitution of the 4- and 2-chloro groups …
Number of citations: 125 pubs.acs.org
HM Bell, DR Carver, JS Hubbard… - The Journal of …, 1985 - ACS Publications
Treatment of 2, 4-dichloropyrimidine (1) with a series of ketone potassiumenolates in liquid NH3 results in a novel ringtransformation leading to the formation of 6-(cyanamino) pyridines …
Number of citations: 13 pubs.acs.org
K Yoshida, M Taguchi - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
The reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline 2 and 2,4-dichloro-5-methyl-pyrimidine 3b afforded 2-amino-4-chloroquinazolines and 2-amino-4-chloro-5-…
Number of citations: 28 pubs.rsc.org
DT Richter, JC Kath, MJ Luzzio, N Keene, MA Berliner… - Tetrahedron …, 2013 - Elsevier
A variety of 2,4-diamino-pyrimidine systems can be prepared from the corresponding 2,4-dichloro-pyrimidine by sequential addition of two amines, the first adding selectively to the 4-…
Number of citations: 19 www.sciencedirect.com
T Kubelka, L Slavětínská, B Klepetářová, M Hocek - 2010 - Wiley Online Library
A new modular synthesis of diverse 2,4‐disubstituted pyrimidin‐5‐yl C‐2′‐deoxyribonucleosides by sequential regioselective reactions of 2,6‐dichloropyrimidin‐5‐yl C‐nucleosides …
U Rani, H Oturak, S Sudha… - Spectrochimica Acta Part A …, 2011 - Elsevier
Quantum chemical calculations of energies, geometrical structural parameters, harmonic and anharmonic frequencies of 2,4-DCP and 4,6-DCP were carried out by HF and density …
Number of citations: 8 www.sciencedirect.com
S FURUMOTO - Journal of Synthetic Organic Chemistry, Japan, 1975 - jstage.jst.go.jp
N, N'-二置換チオ尿素類と 2-クロロ-4, 6-ジメチルピリミジン (以下 2-Cl-DMP) と略す) および 2, 4-ジクロロ ピリミジン (以下 2, 4-D-Cl-P と略す) との反応について研究を行なった. 脂肪族アルキル…
Number of citations: 3 www.jstage.jst.go.jp
F Bruening, LE Lovelle - European journal of organic chemistry, 2017 - Wiley Online Library
A highly efficient and regioselective method for the S N Ar amination of 2,4‐dichloropyrimidine with oxazolidin‐2‐one and related weakly nucleophilic amines, using sodium sulfinate …
AJ Roecker, SP Mercer, CM Harrell, SL Garson… - Bioorganic & Medicinal …, 2014 - Elsevier
Recent clinical studies have demonstrated that dual orexin receptor antagonists (OX 1 R and OX 2 R antagonists or DORAs) represent a novel treatment option for insomnia patients. …
Number of citations: 11 www.sciencedirect.com
ZH Peng, M Journet, G Humphrey - Organic Letters, 2006 - ACS Publications
A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines and aromatic amines has been developed which strongly favors the formation of the …
Number of citations: 67 pubs.acs.org

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